Bcacn
Description
Properties
CAS No. |
93629-01-7 |
|---|---|
Molecular Formula |
C30H52N8O10S4 |
Molecular Weight |
813.1 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2S)-1-[[(2R)-2-[[(E)-2-[[(2R)-1-[[(2S)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]ethenyl]amino]-3-sulfanylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C30H52N8O10S4/c1-15(33-25(43)19(13-51)35-27(45)47-29(3,4)5)21(39)37-23(41)17(11-49)31-9-10-32-18(12-50)24(42)38-22(40)16(2)34-26(44)20(14-52)36-28(46)48-30(6,7)8/h9-10,15-20,31-32,49-52H,11-14H2,1-8H3,(H,33,43)(H,34,44)(H,35,45)(H,36,46)(H,37,39,41)(H,38,40,42)/b10-9+/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
MIFZWADRSJYAIG-ZYFOSHLLSA-N |
SMILES |
CC(C(=O)NC(=O)C(CS)NC=CNC(CS)C(=O)NC(=O)C(C)NC(=O)C(CS)NC(=O)OC(C)(C)C)NC(=O)C(CS)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CS)N/C=C/N[C@@H](CS)C(=O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)OC(C)(C)C)NC(=O)[C@H](CS)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(=O)C(CS)NC=CNC(CS)C(=O)NC(=O)C(C)NC(=O)C(CS)NC(=O)OC(C)(C)C)NC(=O)C(CS)NC(=O)OC(C)(C)C |
Synonyms |
(Boc-Cys-Ala-Cys-NHCH3)2 (N-tert-butyloxycarbonyl-cysteinyl-alanyl-cysteinyl-methylamide)2 BCACN |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations in the Evidence
- –10, 15 : Focus on generic chemical analysis methodologies (e.g., BMC Chemistry articles) or authorship contributions but lack specificity about "Bcacn" .
Critical Observations
- No evidence provides structural, functional, or analytical data for "this compound".
Recommendations for Future Research
To address this gap, the following steps are advised:
Clarify the Compound’s Identity : Confirm the correct IUPAC name or structural formula of "this compound" to ensure accurate literature retrieval.
Expand Source Diversity : Consult specialized chemistry databases (e.g., SciFinder, Reaxys) or journals like Analytical Chemistry or Journal of Organic Chemistry for compound-specific data.
Focus on Structural/Functional Analogues: If "this compound" is a novel compound, compare it with established analogs using parameters such as: Synthetic pathways (e.g., yield, efficiency). Physicochemical properties (e.g., solubility, stability). Biological activity (e.g., IC50 values, toxicity).
Example Framework for Comparison (Hypothetical)
If "this compound" were a known compound, a comparison table might include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
